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molecular formula C6H2F4 B1209435 1,2,4,5-Tetrafluorobenzene CAS No. 327-54-8

1,2,4,5-Tetrafluorobenzene

Cat. No. B1209435
M. Wt: 150.07 g/mol
InChI Key: SDXUIOOHCIQXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04385070

Procedure details

A solution of n-butyllithium in hexane (1.6 M, 62.5 ml) was added dropwise to a well stirred solution of 1,2,4,5-tetrafluorobenzene (15.0 g) in dry tetrahydrofuran (150 ml) maintained at a temperature of -60° C. under an atmosphere of dry argon. When the addition was complete the mixture was stirred at -45° C. for 2 hours and then methyl iodide (14.2 g) was added dropwise whilst the temperature was kept at -45° C. After a period of 30 minutes the mixture was allowed to warm to the ambient temperature, poured into distilled water and the mixture extracted with diethyl ether (2×50 ml), and the extracts dried over anhydrous magnesium sulphate. After filtering the solution was concentrated by evaporation of the solvents at atmospheric pressure. The residual oil was distilled and the fraction boiling in the range 115°-122° C. at atmospheric pressure (6.2 g) collected, identified by n.m.r. and gas chromatographic analysis as consisting of ca. 95% of the required 2,3,5,6-tetrafluorotoluene and ca. 5% of 2,3,5,6-tetrafluoro-1,4-xylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
14.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[F:6][C:7]1[CH:12]=[C:11]([F:13])[C:10]([F:14])=[CH:9][C:8]=1[F:15].CI>CCCCCC.O1CCCC1>[F:6][C:7]1[C:8]([F:15])=[CH:9][C:10]([F:14])=[C:11]([F:13])[C:12]=1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
62.5 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)F)F
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
14.2 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
was stirred at -45° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
was kept at -45° C
WAIT
Type
WAIT
Details
After a period of 30 minutes the mixture was allowed
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to the ambient temperature
ADDITION
Type
ADDITION
Details
poured
DISTILLATION
Type
DISTILLATION
Details
into distilled water
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with diethyl ether (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
After filtering the solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated by evaporation of the solvents at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled
CUSTOM
Type
CUSTOM
Details
boiling in the range 115°-122° C. at atmospheric pressure (6.2 g)
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=C(C(=C(C=C1F)F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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